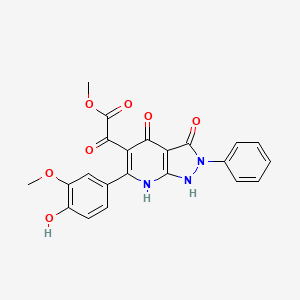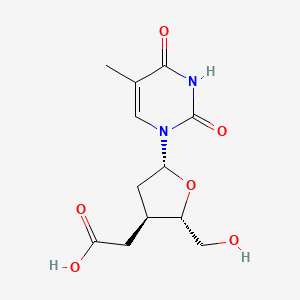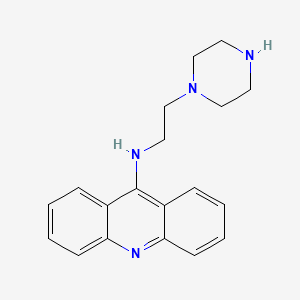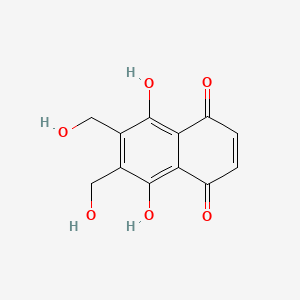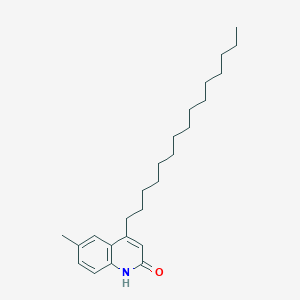![molecular formula C25H26Cl2N4O B12807724 2-{3,5-Dichloro-4-[(1,3-dibenzylimidazolidin-2-ylidene)amino]anilino}ethan-1-ol CAS No. 73218-82-3](/img/structure/B12807724.png)
2-{3,5-Dichloro-4-[(1,3-dibenzylimidazolidin-2-ylidene)amino]anilino}ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 343785 is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications. It is often studied for its interactions and effects in various biological and chemical systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC 343785 involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but typically includes the following steps:
Initial Formation: The starting materials are reacted under controlled conditions to form an intermediate compound.
Intermediate Transformation: The intermediate undergoes further reactions, often involving catalysts and specific solvents, to form the desired product.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of NSC 343785 is scaled up using large reactors and optimized conditions to maximize yield and efficiency. This often involves:
Batch Processing: Large quantities of starting materials are processed in batches, with careful monitoring of reaction conditions.
Continuous Flow Processing: For higher efficiency, continuous flow reactors may be used, allowing for constant production and better control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
NSC 343785 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated compounds or alkylated derivatives.
Aplicaciones Científicas De Investigación
NSC 343785 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Biology: Investigated for its effects on cellular processes and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of NSC 343785 involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
Similar Compounds
NSC 123456: Another compound with similar chemical structure and properties.
NSC 789012: Known for its similar biological effects and applications.
Uniqueness
NSC 343785 is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets
Propiedades
Número CAS |
73218-82-3 |
|---|---|
Fórmula molecular |
C25H26Cl2N4O |
Peso molecular |
469.4 g/mol |
Nombre IUPAC |
2-[3,5-dichloro-4-[(1,3-dibenzylimidazolidin-2-ylidene)amino]anilino]ethanol |
InChI |
InChI=1S/C25H26Cl2N4O/c26-22-15-21(28-11-14-32)16-23(27)24(22)29-25-30(17-19-7-3-1-4-8-19)12-13-31(25)18-20-9-5-2-6-10-20/h1-10,15-16,28,32H,11-14,17-18H2 |
Clave InChI |
GZFLPQUUKZZXAG-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=NC2=C(C=C(C=C2Cl)NCCO)Cl)N1CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


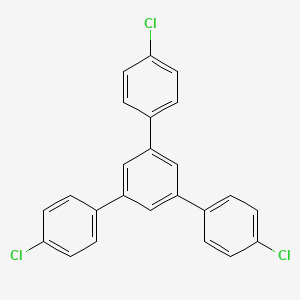
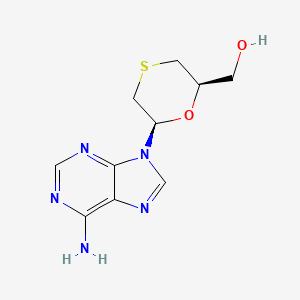
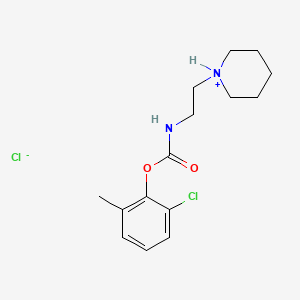
![2-Chloro-4-phenyl[1]benzothieno[3,2-d]pyrimidine](/img/structure/B12807667.png)
![N-[4-Nitro-5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12807671.png)
![N-[3-[2-(2-ethoxyethoxy)ethoxy]propyl]-8-(3-octylthiiran-2-yl)octanamide](/img/structure/B12807676.png)
